

Authored for Senior Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Spiro[2.3]hexan-5-one*

Cat. No.: B1593669

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Introduction: The Architectural Allure of Strained Spirocycles

Spiro[2.3]hexan-5-one, identified by the CAS number 20061-22-7, is a fascinating spirocyclic ketone that merges a cyclopropane and a cyclobutanone ring through a single, shared carbon atom. This unique arrangement results in a highly strained, rigid, and three-dimensional molecular architecture. Molecules with high sp^3 character and structural novelty are increasingly sought after in drug discovery programs to escape the "flatland" of traditional aromatic scaffolds.^{[1][2]} The inherent conformational rigidity of spirocyclic systems allows for the precise spatial positioning of functional groups, a critical factor for optimizing interactions with biological targets.^[3]

This guide provides a comprehensive technical overview of **Spiro[2.3]hexan-5-one**, covering its fundamental properties, spectroscopic signature, logical synthetic pathways, and characteristic reactivity. It is designed to serve as a foundational resource for scientists aiming to leverage this unique building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Molecular Profile:

- Molecular Formula: C_6H_8O ^{[4][5]}
- Molecular Weight: 96.13 g/mol ^{[4][5]}

- IUPAC Name: **Spiro[2.3]hexan-5-one**
- InChI Key: MKWQOXREXMKNOA-UHFFFAOYSA-N[\[6\]](#)

Section 1: Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The data presented here are compiled from reliable chemical suppliers and public databases, providing the necessary benchmarks for sample validation.

Physicochemical Properties

The physical properties of **Spiro[2.3]hexan-5-one** are summarized below. These are critical for handling, storage, and designing reaction conditions.

Property	Value	Source(s)
CAS Number	20061-22-7	[4] [5] [7]
Physical Form	Liquid	[6]
Purity	Typically ≥90-98%	[8]
Storage	Room Temperature / Ambient Storage	[6]
Molecular Weight	96.13 g/mol	[5]
Molecular Formula	C ₆ H ₈ O	[5]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a peer-reviewed, fully assigned spectrum for this specific compound is not readily available in the literature, we can predict its characteristic features based on its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The highly strained and asymmetric nature of **Spiro[2.3]hexan-5-one** would result in a complex but informative spectrum.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment & Rationale
^1H NMR	~ 0.8 - 1.5	Multiplet (m)	<p>Cyclopropane Protons (4H): These protons reside in a highly shielded environment due to the ring strain and anisotropy of the C-C bonds, placing them significantly upfield. The diastereotopic nature of these protons would lead to complex splitting patterns.</p>
	~ 2.5 - 3.2	Multiplet (m)	<p>Cyclobutanone Protons (4H): Protons on the four-membered ring are adjacent to the electron-withdrawing carbonyl group, shifting them downfield relative to the cyclopropane protons. They would likely appear as complex multiplets due to geminal and vicinal coupling.</p>
^{13}C NMR	~ 10 - 25	CH_2	<p>Cyclopropane Carbons: Similar to the protons, the cyclopropane carbons are highly shielded and would appear in</p>

the far upfield region
of the spectrum.

~ 40 - 55	CH ₂	Cyclobutanone Carbons (C4, C6): The carbons of the cyclobutanone ring.
~ 60 - 75	C (quaternary)	Spiro Carbon: The quaternary spirocyclic carbon is a key identifier. Its chemical shift is influenced by the strain of both rings.
> 200	C=O	Carbonyl Carbon: The ketone carbonyl carbon would exhibit a characteristic downfield shift, typically above 200 ppm, confirming the presence of the ketone functional group.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The defining feature in the IR spectrum of **Spiro[2.3]hexan-5-one** would be the carbonyl stretch.

- C=O Stretch: A strong, sharp absorption band is expected around 1780 cm^{-1} . The high frequency is characteristic of a carbonyl group within a strained four-membered ring (cyclobutanone), which increases the s-character of the C-C bonds adjacent to the carbonyl and stiffens the C=O bond.
- C-H Stretch: Bands around $3000\text{-}3080\text{ cm}^{-1}$ (cyclopropyl C-H) and $2850\text{-}3000\text{ cm}^{-1}$ (cyclobutyl C-H) would also be present.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.[\[11\]](#)

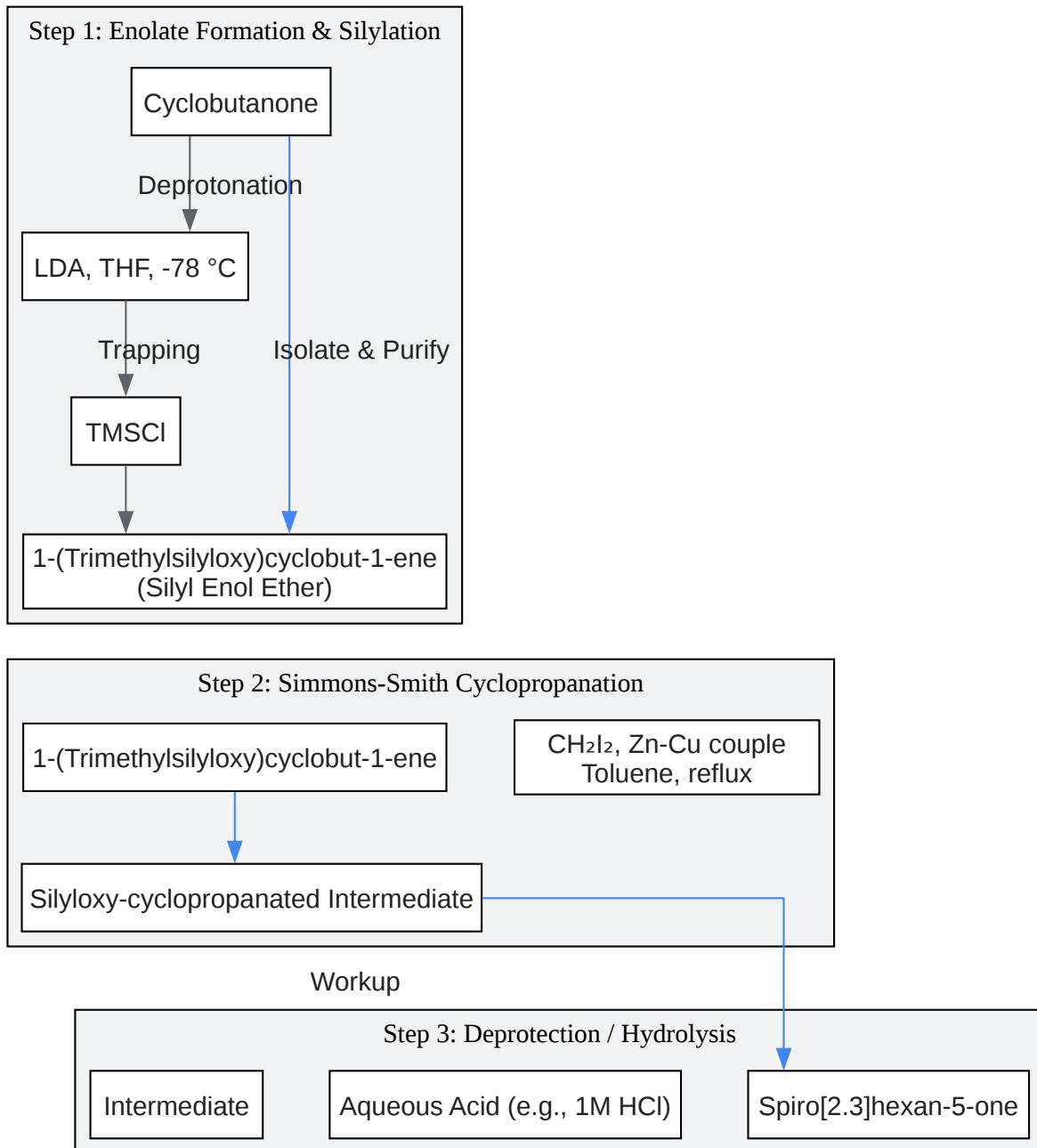
- Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 96.0575$ corresponding to the molecular formula C_6H_8O would be expected.
- Fragmentation: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO, 28 Da) or ethylene (C_2H_4 , 28 Da) via cycloreversion, which are characteristic fragmentation patterns for cyclobutanones. This would lead to significant fragments at $m/z = 68$.

Section 2: Synthesis and Mechanistic Considerations

While numerous methods exist for synthesizing spirocyclic ketones, a specific, published procedure for **Spiro[2.3]hexan-5-one** is not prominent in the literature.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) However, a logical and robust synthetic strategy can be designed based on well-established organometallic and photochemical reactions. The most plausible approach involves a two-step sequence starting from cyclobutanone.

Proposed Synthetic Workflow

The proposed synthesis leverages the inherent reactivity of a cyclobutanone enolate and a subsequent cyclopropanation reaction. This approach offers a reliable and scalable pathway to the target molecule.

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Caption: Proposed three-stage synthesis of **Spiro[2.3]hexan-5-one**.

Causality Behind Experimental Choices

- Step 1: Silyl Enol Ether Formation: Direct cyclopropanation of a ketone enolate is often problematic. Converting cyclobutanone to its silyl enol ether serves two purposes: it protects the enolizable ketone and provides a stable, isolable alkene substrate for the cyclopropanation. Lithium diisopropylamide (LDA) is chosen as a strong, non-nucleophilic base to ensure complete and regioselective deprotonation at low temperature, preventing self-condensation. Trapping with trimethylsilyl chloride (TMSCl) is rapid and quantitative.
- Step 2: Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes. It involves an organozinc carbenoid (iodomethylzinc iodide) generated from diiodomethane and a zinc-copper couple. This reagent is particularly effective for electron-rich alkenes like silyl enol ethers. The reaction is stereospecific, though this is not a factor for this particular substrate.
- Step 3: Hydrolysis: The resulting silyloxy-cyclopropane intermediate is readily hydrolyzed back to the ketone under mild acidic conditions. This step is typically clean and high-yielding, regenerating the carbonyl and furnishing the final product.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a robust, self-validating system. Each step yields an intermediate that can be purified and characterized, ensuring the success of the preceding step before proceeding.

Protocol: Synthesis of **Spiro[2.3]hexan-5-one**

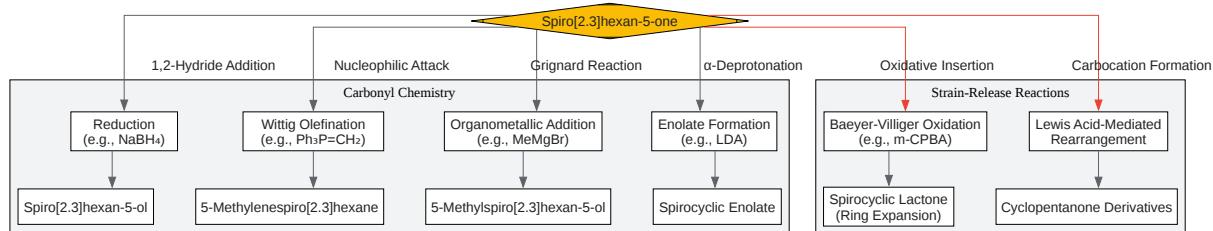
- Preparation of 1-(Trimethylsilyloxy)cyclobut-1-ene:
 - To a flame-dried, three-neck flask under an argon atmosphere, add dry tetrahydrofuran (THF, 200 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.
 - Add a solution of cyclobutanone (1.0 eq) in dry THF dropwise over 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

- Add trimethylsilyl chloride (1.2 eq) neat and quickly. Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to yield the silyl enol ether as a clear liquid. Validation: Confirm structure via ^1H NMR (presence of vinyl proton and TMS peak) and GC-MS.

- Cyclopropanation and Hydrolysis to **Spiro[2.3]hexan-5-one**:
 - To a flame-dried flask under argon, add zinc-copper couple (2.5 eq) and dry toluene.
 - Add diiodomethane (2.2 eq) in toluene dropwise. A gentle reflux may be observed, indicating the formation of the carbenoid. Stir for 30 minutes.
 - Add a solution of 1-(trimethylsilyloxy)cyclobut-1-ene (1.0 eq) in toluene. Heat the mixture to reflux and maintain for 12-18 hours. Validation: Monitor reaction progress by TLC or GC-MS, observing the disappearance of the starting material.
 - Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc.
 - Transfer the filtrate to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously for 30 minutes to effect hydrolysis.
 - Separate the layers and extract the aqueous layer with diethyl ether (2x).
 - Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
 - Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield **Spiro[2.3]hexan-5-one**. Validation: Full characterization by ^1H NMR, ^{13}C NMR, IR, and HRMS to match the data in Section 1.2.

Section 3: Reactivity and Synthetic Potential

The synthetic utility of **Spiro[2.3]hexan-5-one** stems from the combined reactivity of its strained rings and its ketone functionality. Relief of ring strain is a powerful thermodynamic driving force for many of its reactions.[\[17\]](#)



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Caption: Key reactivity pathways for **Spiro[2.3]hexan-5-one**.

Carbonyl Reactivity

The ketone group undergoes all standard carbonyl transformations, providing a handle for further functionalization.

- Reduction: Reduction with agents like sodium borohydride (NaBH_4) will yield the corresponding alcohol, Spiro[2.3]hexan-5-ol.
- Olefination: Wittig or Horner-Wadsworth-Emmons reactions provide access to exocyclic alkenes, valuable for subsequent cycloadditions or polymerizations.
- Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols, introducing new carbon substituents at the spirocyclic center.

- Enolate Chemistry: The α -protons are acidic and can be removed with a strong base to form an enolate, which can then be alkylated or used in aldol-type reactions.

Strain-Driven Reactivity

The high ring strain energy makes the scaffold susceptible to ring-opening or rearrangement reactions, which can be synthetically useful for accessing different ring systems.

- Baeyer-Villiger Oxidation: Treatment with a peroxy acid (e.g., m-CPBA) would likely lead to a ring-expanded lactone. The migratory aptitude of the adjacent carbons would dictate the regioselectivity of the oxygen insertion.
- Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, the molecule can undergo rearrangements. Protonation of the carbonyl followed by cleavage of one of the strained C-C bonds can lead to carbocationic intermediates that rearrange to more stable cyclopentanone or cyclohexanone derivatives. This provides a pathway from the spiro[2.3] system to fused or larger ring systems.[\[17\]](#)

Applications in Drug Discovery

Spiro[2.3]hexanes are considered valuable bioisosteres for more common rings like cyclobutane and cyclopentane, but they occupy a different, more defined region of 3D chemical space.[\[18\]](#) Incorporating this motif can lead to:

- Improved Physicochemical Properties: Increasing the sp^3 fraction often improves solubility and metabolic stability while reducing off-target toxicity.[\[2\]](#)
- Novel Intellectual Property: The unique shape provides access to novel chemical matter, strengthening patent positions.
- Enhanced Target Binding: The rigid scaffold can lock a molecule into a bioactive conformation, increasing potency and selectivity.

Section 4: Safety and Handling

As a laboratory chemical, **Spiro[2.3]hexan-5-one** should be handled with appropriate care.

- Signal Word: Warning / Danger[\[6\]](#)

- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]
- H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6]

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendation: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Keep away from heat, sparks, and open flames.

Conclusion

Spiro[2.3]hexan-5-one is more than a chemical curiosity; it is a potent building block for the modern synthetic chemist. Its unique combination of high strain, three-dimensionality, and functional handles makes it an ideal starting point for exploring novel chemical space. The synthetic pathways and reactivity patterns detailed in this guide provide a solid framework for researchers to confidently incorporate this scaffold into their programs, paving the way for the discovery of next-generation therapeutics and advanced materials.

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